molecular formula C14H10N2O3S B6061646 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B6061646
M. Wt: 286.31 g/mol
InChI Key: IGVMDCWSCRTXMR-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a central five-membered thiazolidinone ring. The compound features two key substituents:

  • Position 2: A 4-hydroxyphenylimino group, contributing hydrogen-bonding capabilities via the hydroxyl moiety.

Thiazolidin-4-ones are pharmacologically versatile scaffolds, often explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMDCWSCRTXMR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is typically constructed via [2+3] cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For 2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, the reaction involves 4-hydroxyphenyl isothiocyanate and methyl bromoacetate. In ethanol under reflux, the thiourea intermediate forms, which cyclizes to yield the thiazolidinone core.

Reaction Conditions :

  • Reactants : 4-Hydroxyphenyl isothiocyanate (1.0 equiv), methyl bromoacetate (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 80°C, reflux for 6–8 hours

  • Catalyst : Triethylamine (0.5 equiv)

  • Yield : ~65–70%

Alternative Route via Thiosemicarbazides

An alternative approach employs thiosemicarbazides derived from 4-aminophenol. Reacting 4-aminophenol with carbon disulfide in alkaline medium generates the thiosemicarbazide, which subsequently cyclizes with chloroacetic acid in acidic conditions.

Key Steps :

  • Thiosemicarbazide Formation :

    • 4-Aminophenol + CS₂ + NaOH → Thiosemicarbazide intermediate

  • Cyclization :

    • Thiosemicarbazide + Chloroacetic acid (HCl, reflux) → 2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Advantages : Higher regioselectivity and reduced byproducts compared to thiourea routes.

Introduction of the 2-Furylmethylene Group via Knoevenagel Condensation

Reaction Mechanism and Optimization

The C5 methylene group of the thiazolidinone core undergoes Knoevenagel condensation with furfural (2-furaldehyde) to introduce the 2-furylmethylene substituent. This reaction proceeds via nucleophilic attack of the active methylene carbon on the electrophilic aldehyde, followed by dehydration.

Standard Protocol :

  • Reactants : 2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one (1.0 equiv), furfural (1.2 equiv)

  • Solvent : Glacial acetic acid

  • Catalyst : Monoethanolamine (2–3 drops)

  • Temperature : 100–110°C, 30–45 minutes

  • Workup : Precipitation in ice-water, filtration, recrystallization from ethanol

  • Yield : 58–63%

Microwave-Assisted Synthesis :

  • Conditions : Microwave irradiation (300 W, 120°C, 10 minutes)

  • Advantages : 80–85% yield, reduced reaction time.

Stereochemical Considerations

The exocyclic double bond at C5 predominantly forms the Z-isomer due to steric hindrance from the thiazolidinone ring. X-ray crystallography of analogous compounds confirms this configuration.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.92 (s, 1H, NH),

  • 8.28 (s, 1H, CH=),

  • 7.84–7.62 (m, 3H, furyl-H),

  • 7.45 (d, J = 8.6 Hz, 2H, Ar-H),

  • 6.78 (d, J = 8.6 Hz, 2H, Ar-H),

  • 5.21 (s, 1H, OH).

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch),

  • 1695 cm⁻¹ (C=O),

  • 1620 cm⁻¹ (C=N),

  • 1595 cm⁻¹ (C=C furyl).

Elemental Analysis :

  • Calculated for C₁₄H₁₀N₂O₃S: C, 57.14%; H, 3.43%; N, 9.52%.

  • Found: C, 56.98%; H, 3.39%; N, 9.48%.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H₂O 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purity
Conventional Knoevenagel58–63%30–45 min95–97%
Microwave-Assisted80–85%10 min98%
One-Pot Multicomponent50–55%2–3 hours90–92%

Key Observations :

  • Microwave irradiation enhances reaction efficiency and yield.

  • One-pot methods, while convenient, suffer from lower yields due to competing side reactions.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

  • Batch Size : 1 kg of thiazolidinone core

  • Solvent Recovery : Acetic acid recycled via distillation (85% recovery).

  • Environmental Impact : Low E-factor (2.1) due to minimal waste.

Challenges in Industrialization

  • Byproduct Formation : <5% of E-isomer requires chromatographic removal.

  • Cost Analysis : Raw material costs account for 70% of total production expenses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenolic hydroxyl group.

    Reduction: Reduction reactions could target the imino group or the thiazolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through a Knoevenagel condensation reaction between thiazolidine-2,4-dione and furfural. This reaction typically involves the use of a base catalyst such as piperidine in a solvent like toluene. The synthesis can be enhanced using microwave-assisted techniques, which improve yield and reduce reaction time compared to traditional methods .

Hypoglycemic Properties

One of the primary areas of research for this compound is its hypoglycemic activity . Studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant blood glucose-lowering effects. The presence of electron-releasing groups (e.g., -OH and -OCH3) enhances this activity .

Table 1: Hypoglycemic Activity of Thiazolidine Derivatives

Compound NameStructureHypoglycemic Activity
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-oneStructureModerate
3-(4-methoxyphenyl)-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione-High
3-(benzyl)-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione-Low

Antiproliferative Effects

Research indicates that thiazolidinone derivatives possess antiproliferative properties , making them candidates for cancer treatment. A study evaluated a series of thiazolidinone derivatives for their ability to inhibit cancer cell proliferation, revealing promising results against various cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and fat cell differentiation. The docking results suggest that the compound exhibits favorable binding affinities, indicating its potential as an antidiabetic agent .

Case Studies

  • In Vivo Studies on Hypoglycemic Activity : In vivo experiments demonstrated that the administration of this compound resulted in significant reductions in blood glucose levels in diabetic rat models. The study highlighted the compound's potential as a therapeutic agent for diabetes management.
  • Anticancer Activity Evaluation : A series of thiazolidinone derivatives were tested against several cancer cell lines (e.g., MCF-7, HeLa). The results indicated that specific substitutions on the thiazolidinone ring enhanced cytotoxic activity, suggesting that structural modifications could optimize efficacy against cancer cells .

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. For example:

    Antimicrobial: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anti-inflammatory: It could inhibit key enzymes or signaling pathways involved in inflammation.

    Anticancer: It might induce apoptosis or inhibit cell proliferation through specific molecular targets.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents (Position 2/5) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (Target) 4-Hydroxyphenylimino / 2-Furylmethylene N/A Not reported in provided evidence
5-((5-(3,4-Dichlorophenyl)-2-furyl)methylene)-2-((4-hydroxyphenyl)imino)-1,3-thiazolidin-4-one 4-Hydroxyphenylimino / Dichlorophenyl-furyl N/A Not reported
A10: 5-((5-Nitrofuran-2-yl)methylene)-2-(phenylimino)thiazolidin-4-one Phenylimino / 5-Nitrofuryl N/A Nitro group IR: ~1520 cm⁻¹ (NO₂ asym)
Act-06: 5-(3,4-Dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 4-Hydroxyphenylimino / Dimethoxybenzylidene N/A Methoxy IR: ~2830 cm⁻¹ (C-O-C)
3-(Adamantan-1-yl)-2-[(9-ethyl-9H-carbazol-3-yl)imino]-5-(pyrazolylmethylene)-1,3-thiazolidin-4-one Adamantyl / Carbazolylimino / Pyrazolyl 285–287 Aromatic H NMR: δ 6.55–7.25 (m)

Key Observations :

  • Hydrogen Bonding: The 4-hydroxyphenylimino group in the target compound and Act-06 may improve solubility and target binding compared to non-polar substituents like phenylimino in A10 .
  • Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce yields (89–92%) compared to simpler analogs, suggesting synthetic challenges .

Table 2: Antimicrobial and Cytotoxicity Profiles

Compound Name Biological Activity IC50/EC50 (µM) Reference
Target Compound Not reported in provided evidence N/A
A10, A39, A52 Anti-mycobacterial (Mycobacterium tuberculosis) 2.5–10
V9 () Antibacterial (E. coli, P. aeruginosa) MIC: 6.25–12.5
5c () Cytotoxicity (PC3, HepG2, HCT116) IC50: 0.1–10
Act-06 () Potentiator of CFTR chloride channels EC50: ~1.2

Key Observations :

  • Antimicrobial Potency : A10 and derivatives with nitrofuryl groups exhibit strong anti-mycobacterial activity (IC50: 2.5–10 µM), likely due to nitro group redox cycling . The target compound’s lack of a nitro group may limit similar efficacy.
  • Cytotoxicity : Carbazolyl-thiazolyl hybrids () show broad cytotoxicity (IC50: 0.1–10 µM), suggesting that bulky aromatic substituents may enhance anticancer activity but reduce selectivity .
  • Ion Channel Modulation : Act-06’s dimethoxybenzylidene group enhances CFTR potentiation, highlighting the role of methoxy groups in modulating ion channels .

Biological Activity

5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a furan moiety and a hydroxyphenyl group, which are crucial for its pharmacological properties. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The molecular formula of this compound is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S. The structure can be represented as follows:

Structure 5 2 furylmethylene 2 4 hydroxyphenyl imino 1 3 thiazolidin 4 one\text{Structure }\text{5 2 furylmethylene 2 4 hydroxyphenyl imino 1 3 thiazolidin 4 one}

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli26.3 µM
BB. cereus52.6 µM
CMRSA50.0 µM
DP. aeruginosa30.0 µM

The evaluation of antibacterial activity revealed that several derivatives exhibited better potency than standard antibiotics like ampicillin and streptomycin .

Antidiabetic Activity

Thiazolidinones have also been studied for their hypoglycemic properties. The introduction of electron-donating groups such as -OH and -OCH₃ in the structure has been linked to enhanced antidiabetic effects through activation of the PPARγ receptor.

Case Study: Hypoglycemic Activity Evaluation
In vivo studies demonstrated that compounds derived from thiazolidinone frameworks significantly reduced blood glucose levels in diabetic animal models, suggesting their potential as therapeutic agents in diabetes management .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their antibacterial effects.
  • PPARγ Activation : The binding affinity to PPARγ suggests a mechanism for the hypoglycemic action, promoting glucose uptake and lipid metabolism.

Q & A

Q. What are the standard protocols for synthesizing 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between thiosemicarbazide derivatives and α,β-unsaturated carbonyl compounds. A general method includes:

  • Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a furyl-containing oxo-compound in a DMF/acetic acid mixture .
  • Critical variables for optimization:
  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but require monitoring for decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Acidic or basic conditions influence imine formation and ring closure .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR identifies substituent positions (e.g., furyl and hydroxyphenyl groups) and confirms stereochemistry .
    • High-Performance Liquid Chromatography (HPLC) :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
    • Mass Spectrometry (MS) :
  • ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 335.08) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anticancer mechanisms of this thiazolidinone derivative in vitro?

  • Cell-based assays :
  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
    • Target identification :
  • Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR) to identify inhibitory activity .
    • Synergy studies : Combine with standard chemotherapeutics (e.g., doxorubicin) to assess additive vs. synergistic effects .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across bacterial strains?

  • Strain-specific factors :
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to compare membrane permeability .
    • Mechanistic validation :
  • Use bacterial membrane depolarization assays (e.g., DiSC₃(5) dye) to confirm disruption of cell integrity .
    • Resistance profiling :
  • Perform serial passage experiments under sub-MIC conditions to assess resistance development .

Q. How do structural modifications (e.g., furyl vs. phenyl substituents) influence bioactivity in thiazolidinone derivatives?

  • SAR Study Design :
  • Substituent variation : Replace the furyl group with other heterocycles (e.g., thiophene) and compare MIC values .
  • Hydroxyl group position : Synthesize analogs with meta-hydroxyphenyl groups to evaluate hydrogen-bonding effects .
    • Computational modeling :
  • Molecular docking : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to predict binding affinity changes .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis to reconcile divergent bioactivity data by standardizing protocols (e.g., inoculum size in antimicrobial tests) .
  • Advanced Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.